4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid is C16H17N3O2. Its molecular weight is 283.32 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, piperidine derivatives are known to be utilized in different therapeutic applications .Scientific Research Applications
Synthesis and Hybrid Compounds
- Synthesis of Hybrid Systems: Involves the synthesis of hybrid compounds based on 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid, which includes reactions with nitrogenous bases like piperidine. These reactions lead to the formation of pharmacophoric fragments and the synthesis of benzodihydrochromenilium salts through a condensed dihydropyran structure (A. Ivanova et al., 2019).
Piperidine Derivatives
Convenient Synthesis of Piperidine Derivatives
A method for synthesizing 3- and 4-(1H-azol-1-yl)piperidines through the arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring, extended to benzo analogues of these compounds (N. V. Shevchuk et al., 2012).
Piperidine Carboxylic Acid Derivatives
These derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine were prepared as potent inhibitors of adhesion molecules like ICAM-1. They have shown significant oral inhibitory activities against various inflammation models and have therapeutic effects on arthritis in rats (T. Kaneko et al., 2004).
Chemical and Biological Analysis
Antibacterial Studies
N-substituted derivatives of a specific compound containing piperidine showed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting the biological relevance of such compounds in combating bacterial infections (H. Khalid et al., 2016).
Functionalization and Synthesis
Describes the direct functionalization of N-H/α,α,β,β-C(sp3)-H of piperidine without any metal or external oxidants, which is a simple method for the synthesis of spirooxindoles bearing 3-substituted oxindole moieties (Yanlong Du et al., 2017).
Novel Applications and Studies
Mycobacterium tuberculosis GyrB Inhibitors
A series of thiazole-aminopiperidine hybrid analogues were designed and synthesized as potential inhibitors of Mycobacterium tuberculosis, demonstrating significant antituberculosis activity and low cytotoxicity, highlighting their potential in medicinal chemistry (V. U. Jeankumar et al., 2013).
Antimicrobial Activity Studies
1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and evaluated for their antimicrobial efficacy against bacterial and fungal pathogens of tomato plants, showing significant potent activities compared to standard drugs (K. Vinaya et al., 2009).
Future Directions
Piperidine derivatives, such as 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid, have shown promise in various therapeutic applications . This suggests potential future directions in the field of drug discovery, although specific future directions for this compound are not detailed in the search results.
Mechanism of Action
Target of Action
Similar compounds have been shown to disrupt bacterial cell membranes , suggesting that this compound may also interact with cell membranes or associated proteins.
Mode of Action
It’s suggested that similar compounds disrupt the bacterial cell membrane , which could lead to cell death. This disruption could be due to the interaction of the compound with membrane proteins or lipids, leading to changes in membrane permeability and integrity.
Biochemical Analysis
Biochemical Properties
4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. For instance, it interacts with enzymes such as cytochrome P450, which is crucial for the metabolism of various substrates. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of certain substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver damage and alterations in metabolic processes. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound has been shown to affect the cytochrome P450 enzyme system, which is responsible for the metabolism of various endogenous and exogenous compounds. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, and its distribution within tissues is influenced by its interactions with binding proteins. The localization and accumulation of this compound within cells can affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism .
Properties
IUPAC Name |
4-(3-piperidin-1-ylpyrazin-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(21)13-6-4-12(5-7-13)14-15(18-9-8-17-14)19-10-2-1-3-11-19/h4-9H,1-3,10-11H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGFGTCKYFMVGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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